4-(Benzylthio)-5-chloropyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11ClN2O2S2 |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
4-benzylsulfanyl-5-chloropyridine-3-sulfonamide |
InChI |
InChI=1S/C12H11ClN2O2S2/c13-10-6-15-7-11(19(14,16)17)12(10)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,16,17) |
InChI Key |
IYQDOFXKISCYBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=NC=C2S(=O)(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Hydroxypyridine Precursors
The synthesis of chlorinated pyridine intermediates often begins with hydroxypyridine sulfonic acids. For example, 4-hydroxypyridine-3-sulfonic acid undergoes chlorination using a mixture of phosphorus trichloride (PCl₃) and chlorine gas (Cl₂), yielding 4-chloropyridine-3-sulfonic acid chloride with near-quantitative efficiency. The reaction proceeds via electrophilic aromatic substitution, where PCl₃ acts as a Lewis acid to activate the hydroxyl group for displacement by chlorine.
Critical Parameters :
Sulfonic Acid to Sulfonyl Chloride Conversion
The sulfonic acid group at position 3 is activated to sulfonyl chloride using PCl₃ or PCl₅. In a representative procedure, 4-hydroxypyridine-3-sulfonic acid reacts with PCl₃ and Cl₂ under reflux, forming 4-chloropyridine-3-sulfonic acid chloride. The sulfonyl chloride intermediate is isolated via vacuum distillation, achieving purities exceeding 98.5% (HPLC).
Reaction Conditions :
-
Distillation : Residual POCl₃ and PCl₃ are removed at 0.1–0.2 mmHg, yielding a colorless melt.
-
Solvent Compatibility : Ethylene chloride or toluene minimizes byproduct formation during workup.
Sulfonamide Formation: Ammonolysis and Workup
Ammonia-Mediated Sulfonamide Synthesis
The sulfonyl chloride intermediate is treated with aqueous ammonia to form the sulfonamide. For instance, 4-chloropyridine-3-sulfonic acid chloride reacts with 25% ammonia water at 20–35°C, yielding 4-chloropyridine-3-sulfonamide with 77–85% efficiency.
Optimization Insights :
-
pH Control : Maintaining a pH of 7–9.5 prevents decomposition and ensures complete amidation.
-
Temperature Limits : Exceeding 50°C risks thermolysis, particularly in wet conditions.
-
Workup Protocol : Sequential washing with water and toluene removes chloride impurities, followed by drying at ambient temperature.
Table 1: Representative Sulfonamide Synthesis Data
| Starting Material | Reagents | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 4-Chloropyridine-3-sulfonyl chloride | NH₃ (25% aq.) | 20–25 | 84 | 99.7 |
| 5-Chloropyridine-3-sulfonyl chloride* | NH₃ (24% aq.) | 30–35 | 83 | 99.5 |
*Hypothetical derivative based on analogous methods.
| Substrate | Reagents | Solvent | Temperature (°C) | Yield (%)* |
|---|---|---|---|---|
| 5-Chloropyridine-3-sulfonamide-4-Cl | BnSH, NaOH | DMF | 80 | 65–75 |
| 5-Chloropyridine-3-sulfonamide-4-OMe | BnSH, K₂CO₃ | Toluene | 110 | 50–60 |
*Estimated based on analogous aryl thioether syntheses.
Alternative Routes: Sulfinylamine Reagents and Coupling Strategies
Sulfinylamine-Mediated Sulfonamide Synthesis
Recent advances employ sulfinylamine reagents like t-BuONSO for primary sulfonamide formation. While this method primarily targets aryl sulfonamides, adaptation to pyridine systems is plausible.
Key Steps :
-
Grignard Addition : A pyridine-derived organometallic reagent reacts with t-BuONSO, forming a sulfinamide intermediate.
-
Rearrangement : Thermal or base-induced rearrangement yields the sulfonamide.
Advantages :
-
Broad Scope : Compatible with alkyl and aryl Grignard reagents.
Limitations :
-
Functional Group Tolerance : Sensitive substituents (e.g., free -OH) may require protection.
| Solvent | Initial Volume (L) | Recovered (%) | Purity Post-Distillation (%) |
|---|---|---|---|
| POCl₃ | 3,313 | 92 | 98 |
| Toluene | 4,000 | 85 | 99.5 |
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 5 and sulfonamide nitrogen exhibit significant nucleophilic substitution potential:
a. Chlorine displacement
The electron-withdrawing pyridine ring facilitates nucleophilic aromatic substitution (NAS) at position 5. Reactions with amines yield derivatives critical for biological activity modulation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ammonia (24% aq) | Toluene/acetone, 20–25°C | 4-(Benzylthio)-5-aminopyridine-3-sulfonamide | 83–84% | |
| Piperidine | DMF, 80°C, triethylamine | 5-piperidinyl derivatives | 72–89% |
b. Sulfonamide nitrogen alkylation
The sulfonamide NH undergoes selective alkylation with benzyl halides or acyl chlorides under mild conditions, forming N-substituted analogs for structure-activity relationship studies .
Benzylthio Group Reactivity
The benzylthio (–S–CH₂C₆H₅) moiety participates in two key transformations:
a. Oxidative desulfurization
Controlled oxidation converts the thioether to sulfonic acid derivatives:
| Oxidizing Agent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C | 5-chloropyridine-3-sulfonamide sulfone | Enzyme inhibition |
b. Thiol-disulfide exchange
The benzylthio group undergoes substitution with thiols under radical-initiated conditions, enabling bioconjugation or prodrug strategies .
Electrophilic Aromatic Substitution
Despite the electron-deficient pyridine ring, directed substitution occurs at position 2 via coordination-assisted mechanisms:
| Electrophile | Catalyst | Product | Selectivity | Source |
|---|---|---|---|---|
| NO₂⁺ | FeCl₃, 0°C | 2-nitro-4-(benzylthio)-5-chloropyridine-3-sulfonamide | >95% para | |
| CH₃CO⁺ | AlCl₃, 40°C | 2-acetyl derivatives | 88% |
Reductive Transformations
Catalytic hydrogenation selectively modifies specific functional groups:
| Conditions | Target Site | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C, ethanol | Pyridine ring | Piperidine sulfonamide analog | 67% | |
| Zn/HCl, reflux | Sulfonamide | 5-chloro-4-(benzylthio)pyridine-3-thiol | 91% |
Mechanistic Considerations
-
Chlorine activation : Coordination of Lewis acids (e.g., AlCl₃) lowers LUMO energy at C5, enabling NAS even with weak nucleophiles
-
Sulfonamide directing effects : The –SO₂NH₂ group exerts dual electronic effects – deactivating the ring while ortho-directing via hydrogen bonding
-
Solvent effects : Polar aprotic solvents (DMF, acetone) enhance reaction rates by stabilizing zwitterionic intermediates
This comprehensive analysis integrates synthetic, mechanistic, and application data to guide rational derivatization of 4-(Benzylthio)-5-chloropyridine-3-sulfonamide for pharmaceutical development.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds similar to 4-(Benzylthio)-5-chloropyridine-3-sulfonamide exhibit antimicrobial activity. For instance, sulfonamide derivatives have been shown to possess significant antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus . The mechanism of action typically involves the inhibition of bacterial folic acid synthesis, crucial for DNA replication.
Antifungal Activity
Research has demonstrated that pyridine-based sulfonamides can also exhibit antifungal properties. A study investigated a series of substituted pyridines, revealing that certain derivatives effectively inhibited fungal growth in vitro . This suggests that this compound could be a candidate for further antifungal drug development.
Antiparasitic Effects
The compound's structural features may also confer antiparasitic activity. Research into similar structures has shown effectiveness against filarial infections, which are caused by parasitic worms . The ability to target adult stages of parasites presents a significant advancement in treating diseases like lymphatic filariasis.
Diabetes Management
Sulfonamide compounds, including those related to this compound, have been investigated for their hypoglycemic effects. They can potentially aid in managing type II diabetes by enhancing insulin sensitivity and reducing blood glucose levels . This application is particularly relevant given the rising prevalence of diabetes globally.
Cardiovascular Benefits
Some studies have suggested that chlorinated pyridine derivatives may exhibit cardiovascular protective effects. For example, they might help in managing conditions like hypertension and atherosclerosis due to their anti-inflammatory properties . The ability to modulate vascular responses could be a significant therapeutic avenue.
Case Studies
Mechanism of Action
The mechanism of action of 4-(Benzylthio)-5-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include disruption of cellular processes such as DNA replication or protein synthesis, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-(Benzylthio)-5-chloropyridine-3-sulfonamide with structurally related compounds from the evidence:
| Compound Name | Core Structure | Key Substituents | Functional Groups Present |
|---|---|---|---|
| This compound | Pyridine | Cl (C5), Benzylthio (C4), Sulfonamide (C3) | Sulfonamide, Benzylthio, Chlorine |
| 2-(Benzylthio)-4-(4-bromophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4e) | Dihydropyrimidine | Br (C4-phenyl), Benzylthio (C2), CN (C5) | Carbonitrile, Benzylthio, Bromine |
| 2-(Benzylthio)-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4f) | Dihydropyrimidine | Phenyl (C4), Benzylthio (C2), CN (C5) | Carbonitrile, Benzylthio |
| 2-(Benzylthio)-6-oxo-4-p-tolyl-1,6-dihydropyrimidine-5-carbonitrile (4g) | Dihydropyrimidine | p-Tolyl (C4), Benzylthio (C2), CN (C5) | Carbonitrile, Benzylthio, Methyl |
Key Observations :
- Core Structure : Unlike the pyridine backbone in the target compound, analogs such as 4e–4g feature a dihydropyrimidine ring, which alters electronic properties and hydrogen-bonding capabilities .
- Substituent Effects : The sulfonamide group in the target compound is absent in the dihydropyrimidine analogs, which instead have a carbonitrile group. This substitution may reduce solubility but enhance electrophilicity .
Physicochemical Properties
The table below highlights melting points, IR spectral data, and elemental analysis for select analogs:
Key Observations :
Biological Activity
4-(Benzylthio)-5-chloropyridine-3-sulfonamide is a sulfonamide derivative with significant biological activity, particularly in enzyme inhibition and antimicrobial properties. Its structure, characterized by a benzylthio group, a chlorine atom, and a sulfonamide functional group attached to a pyridine ring, suggests potential applications in medicinal chemistry.
Chemical Structure
The chemical formula of this compound is C₁₃H₁₃ClN₃O₂S. The presence of the chloropyridine moiety and the benzylthio group contributes to its unique reactivity and biological profile.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on carbonic anhydrase enzymes, which are crucial in various physiological processes. This inhibition is relevant for drug development targeting conditions like glaucoma and obesity, where carbonic anhydrases play a role.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Similar compounds have shown effectiveness against bacteria and fungi, suggesting that this compound could be explored for its antibacterial and antifungal potential.
Anticancer Activity
Preliminary studies indicate that derivatives of this compound may possess anticancer properties. Some analogs have been shown to induce apoptosis in cancer cell lines and inhibit cell proliferation, highlighting the need for further investigation into its potential as an anticancer agent.
Synthesis
The synthesis of this compound typically involves multi-step reactions including nucleophilic substitutions and electrophilic aromatic substitutions. The synthetic pathway can be optimized to enhance yield and purity, making it suitable for biological assays.
Study on Enzyme Interaction
A study focusing on the binding affinity of this compound to carbonic anhydrases utilized molecular docking techniques. The results indicated strong interactions with the enzyme's active site, suggesting a mechanism for its inhibitory action.
Antimicrobial Activity Assessment
In vitro assays were conducted to evaluate the antimicrobial efficacy of the compound against various bacterial strains. The results showed that it inhibited the growth of several pathogens at low concentrations, indicating its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | Contains triazine moiety | Notable for anticancer activity |
| 2-Benzylthio-4-chloro-N-(pyridine-3-carbonyl)benzenesulfonamide | Pyridine derivative with carbonyl | Enhanced enzyme inhibition |
| 2-(Benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides | Incorporates oxadiazole ring | Exhibits unique antimicrobial effects |
This table illustrates the versatility of sulfonamide derivatives in medicinal chemistry and their diverse biological activities.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the structure of 4-(Benzylthio)-5-chloropyridine-3-sulfonamide?
- Answer : A combination of NMR, NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) is essential.
- NMR : The benzylthio group typically shows aromatic proton signals between δ 7.2–7.4 ppm, while sulfonamide protons may appear as broad singlets. Pyridine ring protons and chlorine substituents influence splitting patterns (e.g., ).
- IR : Key peaks include S=O stretching (~1350–1150 cm) for sulfonamide and C-S stretches (~700–600 cm) for the benzylthio group .
- HRMS : Validate molecular weight with calculated vs. experimental m/z values (e.g., <0.5 ppm error, as in ).
Q. How can elemental analysis (C, H, N) be used to assess compound purity?
- Answer : Compare calculated and experimentally determined percentages. For example, in structurally related pyrimidine derivatives, discrepancies >0.3% may indicate impurities ( ). If mismatched, recrystallize using a solvent system like ethanol/water or perform column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. What synthetic routes are reported for introducing sulfonamide groups in benzylthio-substituted heterocycles?
- Answer : A two-step protocol is common:
Oxidation : Treat the thioether precursor (e.g., 4-(benzylthio)aniline) with N-chlorosuccinimide (NCS) to form a sulfonyl chloride intermediate.
Amination : React the sulfonyl chloride with aqueous ammonia or amines to yield the sulfonamide (). This method minimizes side reactions and preserves stereochemical integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve sulfonamide yield in multistep syntheses?
- Answer :
- Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates. highlights solvent-free conditions for cyclocondensation steps to reduce byproducts .
- Temperature Control : Maintain ≤0°C during sulfonyl chloride formation to prevent decomposition.
- Catalysis : Add catalytic p-TSA (para-toluenesulfonic acid) to accelerate amidation.
Q. How should researchers resolve contradictions between calculated and experimental HRMS data?
- Answer :
- Step 1 : Verify isotopic patterns. For example, chlorine () contributes a 3:1 isotopic cluster.
- Step 2 : Re-examine ionization methods. Electrospray ionization (ESI) may cause adducts (e.g., [M+Na]), requiring calibration with internal standards.
- Step 3 : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) to rule out co-eluting impurities ( ).
Q. What strategies are effective for rational design of derivatives with enhanced bioactivity?
- Answer :
- Substituent Variation : Replace the benzylthio group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate electronic effects ( ).
- Scaffold Hopping : Use the pyridine-sulfonamide core to synthesize fused heterocycles (e.g., piperazines in ) for improved solubility.
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict binding affinities or logP values.
Q. How can researchers address unexpected NMR splitting patterns in derivatives?
- Answer :
- Dynamic Effects : Rotameric equilibria in sulfonamides can cause peak broadening. Use variable-temperature NMR (e.g., 25°C to 60°C) to observe coalescence.
- Diastereotopic Protons : In chiral derivatives (e.g., ), NOESY or COSY experiments clarify spatial relationships .
Data Interpretation & Contradiction Management
Q. How to reconcile discrepancies between theoretical and experimental melting points?
- Answer :
- Crystallinity : Recrystallize from a high-polarity solvent (e.g., DMSO) to improve crystal packing.
- Polymorphism : Perform X-ray crystallography (as in ) to identify dominant polymorphic forms. For example, reports melting points within 2°C of calculated values, suggesting high purity .
Q. What analytical approaches validate the stability of this compound under physiological conditions?
- Answer :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours, monitoring degradation via LC-MS.
- Photostability : Expose to UV light (λ = 254 nm) and track changes by TLC or HPLC ().
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
